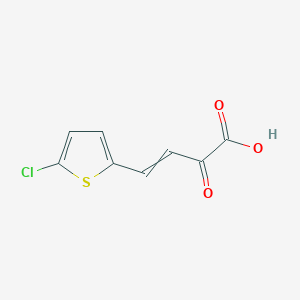

4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid

Description

4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid is an α,β-unsaturated 2-keto acid characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a conjugated oxobutenoic acid chain. This structure confers unique electronic properties due to the electron-withdrawing chlorine and sulfur-containing heterocycle, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

919476-19-0 |

|---|---|

Molecular Formula |

C8H5ClO3S |

Molecular Weight |

216.64 g/mol |

IUPAC Name |

4-(5-chlorothiophen-2-yl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C8H5ClO3S/c9-7-4-2-5(13-7)1-3-6(10)8(11)12/h1-4H,(H,11,12) |

InChI Key |

DKZZLKHAJXHDIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)C=CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid typically involves the chlorination of thiophene derivatives followed by further functionalization. One common method involves the following steps:

Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride to produce 5-chlorothiophene.

Acylation: The chlorinated thiophene is then subjected to acylation using an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: The resulting intermediate is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Reaction Steps:

-

Claisen Condensation :

-

Hydrolysis :

Experimental Data:

| Step | Conditions | Yield | Physical Properties |

|---|---|---|---|

| Claisen Condensation | NaOEt, THF, rt | 82% | Yellow solid |

| Hydrolysis | 1N NaOH, 30 min | - | m.p. 145–148°C (analog) |

Tautomerism and Intramolecular Hydrogen Bonding

The α,γ-diketo acid moiety exists in equilibrium between keto and enol tautomers, stabilized by intramolecular hydrogen bonding:

-

Enol Form : Dominates in polar solvents, facilitating metal chelation.

-

Keto Form : Observed in non-polar environments.

Structural Impact:

-

Enhances electron density at oxygen atoms, improving metal coordination.

Metal Chelation Reactions

The compound acts as a bidentate ligand , chelating divalent metal ions (Mg²⁺, Mn²⁺) via its diketo acid group:

Coordination Chemistry:

-

Metal A : Binds to the carboxylate anion.

-

Metal B : Binds to the α-hydroxyl group and carboxylate.

-

Additional Ligands : Active-site aspartate residues (Asp220, Asp318) and water molecules .

Biological Relevance:

-

Disrupts HCV NS5B polymerase activity by competing with pyrophosphate for metal coordination.

Esterification:

-

Reagents: Alcohols (e.g., ethanol) under acidic conditions.

-

Product: α,γ-Diketo esters (e.g., ethyl 4-(5-chlorothiophen-2-yl)-2-oxobut-3-enoate).

Decarboxylation:

-

Conditions: Heating or strong bases.

-

Product: 3-(5-Chlorothiophen-2-yl)prop-2-en-1-one.

Electrophilic Substitution:

-

Site: Thiophene ring (5-position chlorine directs further substitution).

-

Reagents: HNO₃/H₂SO₄ (nitration), Br₂/Fe (bromination).

Table 2: Reactivity Profile

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | 1N NaOH | Carboxylate formation |

| Tautomerism | Solvent-dependent | Enol-keto equilibrium |

| Metal Chelation | Physiological pH | Mg²⁺/Mn²⁺ coordination |

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of viral infections. A notable study highlighted its efficacy against hepatitis C virus (HCV) by acting as an inhibitor of the NS5B RNA-dependent RNA polymerase, which is crucial for viral replication. The search for new compounds that can effectively combat HCV with fewer side effects and improved therapeutic indices has led to the exploration of this compound in pharmaceutical formulations .

Case Study: Hepatitis C Treatment

In a patent publication, researchers described the synthesis of various compounds, including 4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid, and their application in developing treatments for HCV. The study emphasized the need for new agents that exhibit stronger response rates and reduced adverse effects, which this compound aims to fulfill .

Chemical Synthesis and Research

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new materials and compounds.

Applications in Organic Chemistry

The chlorothiophene moiety contributes to the compound's reactivity, enabling it to be used in synthesizing more complex organic molecules. Researchers have utilized this compound in studies focusing on the development of novel ionic liquids that can enhance solubility and stability of active pharmaceutical ingredients .

Analytical Chemistry

The compound has also been employed in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) applications. Its properties allow for effective separation and identification of other compounds within complex mixtures.

Case Study: GC-MS Analysis

A study demonstrated the use of gas chromatography with quadrupole time-of-flight mass spectrometry (GC-QTOFMS) to analyze chlorophenoxy acid methyl esters, where this compound was included as a reference compound. The research highlighted the advantages of using soft ionization techniques to achieve enhanced sensitivity and molecular ion detection .

Environmental Chemistry

Research has explored the potential environmental applications of this compound, particularly its role as a pollutant degradation agent or as part of herbicide formulations due to its chlorinated structure.

Case Study: Herbicide Development

The compound's structural characteristics make it a candidate for development into chlorinated herbicides. Studies have indicated that chlorinated compounds can exhibit increased herbicidal activity while potentially reducing phytotoxicity towards non-target species .

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorothiophene moiety can enhance binding affinity and specificity towards certain biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares a core α,β-unsaturated 2-keto acid moiety with several derivatives, differing in aromatic substituents. Key structural analogs include:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| (E)-4-(3-Chlorophenyl)-2-oxobut-3-enoic acid | 3-Chlorophenyl group, α,β-unsaturated keto acid | Phenyl ring vs. thiophene; Cl at 3-position |

| 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid | 2-Nitrophenyl group | Nitro group (electron-withdrawing) vs. Cl |

| (Z)-4-(3-Chlorophenyl)-4-oxobut-2-enoic acid | Z-configuration, 4-oxo group | Double bond position and stereochemistry |

| 5-Chloro-2-methoxyphenyl derivatives | Methoxy and chloro substituents | Functional group diversity on aryl rings |

Key Observations :

- Thiophene vs. Phenyl : The thiophene ring in the target compound introduces sulfur-mediated resonance effects, enhancing electrophilicity at the α,β-unsaturated system compared to phenyl analogs .

- Substituent Position : Chlorine at the 5-position on thiophene may influence steric and electronic interactions differently than chlorine on phenyl rings (e.g., 3- or 4-chlorophenyl derivatives) .

Chemical Reactivity

The α,β-unsaturated carbonyl system enables:

- Michael Additions : Nucleophilic attack at the β-carbon, observed in nitro-phenyl analogs for pharmaceutical intermediate synthesis .

Comparative Reactivity Table :

| Compound | Reduction Efficiency (Nitro/Cl→Amine) | Electrophilicity (Relative) |

|---|---|---|

| 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid | 95% (H₂/Pd-C) | High (due to nitro group) |

| (E)-4-(3-Chlorophenyl)-2-oxobut-3-enoic acid | Not reported | Moderate (Cl withdrawal) |

| Target Compound (5-Cl-thiophene) | Not reported | High (thiophene + Cl) |

Biological Activity

4-(5-Chlorothiophen-2-yl)-2-oxobut-3-enoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant studies and data.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H7ClO3S

- Molecular Weight : 206.66 g/mol

- IUPAC Name : 4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, a study on various chlorinated thiophene derivatives revealed their effectiveness against a range of bacterial strains, suggesting that the presence of the chlorothiophene moiety enhances biological activity through mechanisms such as membrane disruption and inhibition of key metabolic pathways .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) study highlighted that modifications to the thiophene ring can significantly impact the cytotoxic potency against breast cancer cells. The introduction of electron-withdrawing groups, such as chlorine, was shown to enhance the compound's ability to induce apoptosis in cancer cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | Cancer Cell Lines |

| Related Compound A | 21.8 | NS5B Polymerase |

| Related Compound B | 8.2 | NS5B Polymerase |

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. For instance, its structural similarity to known inhibitors suggests it may interact with targets such as NS5B polymerase in Hepatitis C virus (HCV), disrupting viral replication . Additionally, its ability to inhibit myeloperoxidase (MPO) suggests a role in modulating inflammatory responses .

Case Studies

-

Cytotoxicity Against Breast Cancer Cells

- A study synthesized various derivatives of diketo acids and evaluated their cytotoxicity against MCF7 breast cancer cells. The results indicated that compounds with thiophene rings showed enhanced activity compared to their non-thiophene counterparts, with IC50 values significantly lower than those of standard chemotherapeutics .

-

Antimicrobial Efficacy

- Another investigation focused on the antimicrobial properties of chlorinated thiophene derivatives. The study reported that the presence of a chlorothiophene moiety contributed to increased activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.